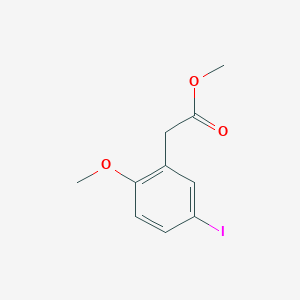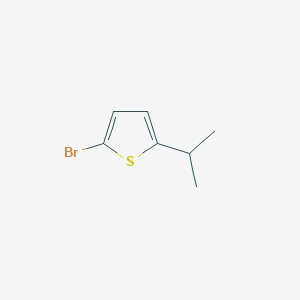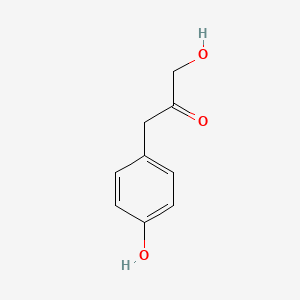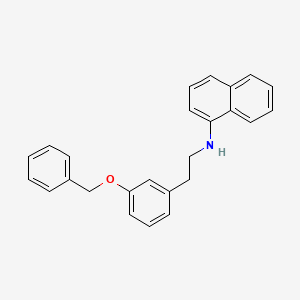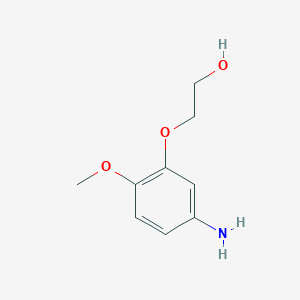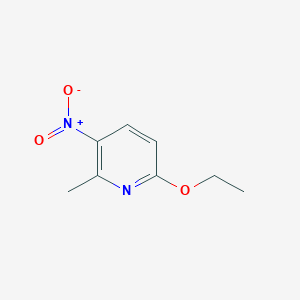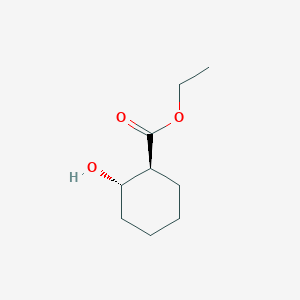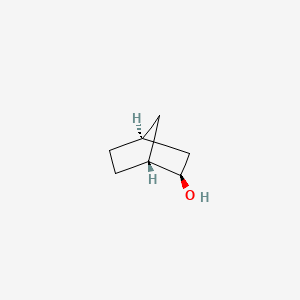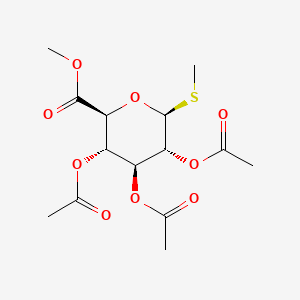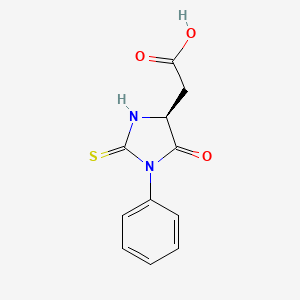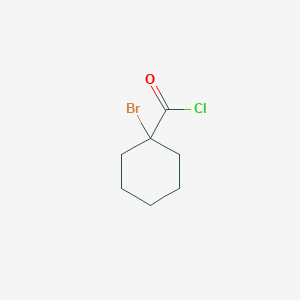
1-Bromocyclohexanecarbonyl chloride
Übersicht
Beschreibung
1-Bromocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H10BrClO and a molecular weight of 225.51 . It is used in various chemical reactions and is an important intermediate in the research laboratory and industrial scale syntheses .
Molecular Structure Analysis
The molecular structure of 1-Bromocyclohexanecarbonyl chloride consists of a cyclohexane ring with a carbonyl chloride (COCl) group and a bromine atom attached . The exact 3D structure can be viewed using specific software .Wissenschaftliche Forschungsanwendungen
Carbonium Ion Formation
- Carbonium Ions in Hydrocarbon Isomerization : 1-Methyl-1-chlorocyclopentane, which is structurally similar to 1-bromocyclohexanecarbonyl chloride, is used in the formation of stable carbonium ions. These ions are significant in studying the mechanisms of hydrocarbon isomerization, providing insights into carbonium ion chain mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).
Synthesis of Complex Organic Compounds
- Formation of Tetradecane-Diones : Methyl 1-bromocyclohexanecarboxylate, a compound related to 1-bromocyclohexanecarbonyl chloride, reacts with zinc and aromatic aldehydes to synthesize 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones. This showcases its role in the synthesis of complex organic molecules (Shchepin, Kirillov, Melekhin, & Vakhrin, 2006).
Catalysis and Reaction Mechanisms
- Understanding Catalysis and Reaction Mechanisms : The interaction of similar bromocyclohexane derivatives with various reagents, including zinc/copper, results in products like 1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione. These reactions help in understanding complex catalysis and reaction mechanisms, applicable in various organic syntheses (Voss, Röske, & Adiwidjaja, 2019).
Eigenschaften
IUPAC Name |
1-bromocyclohexane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClO/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHUQRZWSFUWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295129 | |
| Record name | 1-Bromocyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromocyclohexanecarbonyl chloride | |
CAS RN |
29548-87-6 | |
| Record name | 1-Bromocyclohexanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29548-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromocyclohexanecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-2-Phenyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3257741.png)
